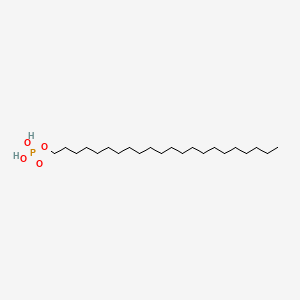
Behenyl phosphate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Behenyl phosphate is a chemical compound derived from behenyl alcohol and phosphoric acid. It is commonly used in various industrial and cosmetic applications due to its emulsifying and surfactant properties. This compound is known for its ability to stabilize formulations and improve the texture and feel of products.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Behenyl phosphate is typically synthesized by reacting behenyl alcohol with polyphosphoric acid. The reaction involves the esterification of the alcohol with the acid, resulting in the formation of this compound. The reaction conditions usually involve maintaining a temperature below 100°C to ensure optimal yield and purity .
Industrial Production Methods: In industrial settings, the production of this compound involves several steps:
Reaction: Behenyl alcohol is reacted with polyphosphoric acid under controlled temperature conditions.
Granulation: The product is converted into granules to facilitate handling and further processing.
Aging: The granules are aged for a specific period to ensure stability.
Wetting and Filtering: The aged granules are wetted with water and filtered to remove impurities.
Drying: The filtered granules are dried under reduced pressure to obtain the final product.
Analyse Chemischer Reaktionen
Types of Reactions: Behenyl phosphate can undergo various chemical reactions, including:
Oxidation: this compound can be oxidized to form phosphate esters.
Reduction: Reduction reactions can convert this compound back to behenyl alcohol.
Substitution: this compound can participate in substitution reactions where the phosphate group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Reagents like acyl chlorides and alkyl halides are commonly used in substitution reactions.
Major Products:
Oxidation: Phosphate esters.
Reduction: Behenyl alcohol.
Substitution: Various substituted phosphates depending on the reagents used.
Wissenschaftliche Forschungsanwendungen
Behenyl phosphate has a wide range of applications in scientific research:
Chemistry: Used as an emulsifier and surfactant in various chemical formulations.
Biology: Employed in the preparation of biological samples and as a stabilizer in biochemical assays.
Medicine: Utilized in pharmaceutical formulations to enhance the stability and delivery of active ingredients.
Wirkmechanismus
Behenyl phosphate exerts its effects primarily through its surfactant properties. It reduces the surface tension of formulations, allowing for better mixing and stabilization of ingredients. The molecular targets include the lipid bilayers of cell membranes, where it helps to maintain the integrity and functionality of the membrane .
Vergleich Mit ähnlichen Verbindungen
Cetyl phosphate: Another phosphate ester used in cosmetics and personal care products.
Stearyl phosphate: Similar in structure and function, used as an emulsifier and surfactant.
Lauryl phosphate: Commonly used in detergents and cleaning agents.
Uniqueness: Behenyl phosphate is unique due to its long carbon chain (22 carbons), which provides superior emulsifying and stabilizing properties compared to shorter-chain phosphates. This makes it particularly effective in formulations requiring long-lasting stability and smooth texture .
Eigenschaften
CAS-Nummer |
23079-25-6 |
|---|---|
Molekularformel |
C22H47O4P |
Molekulargewicht |
406.6 g/mol |
IUPAC-Name |
docosyl dihydrogen phosphate |
InChI |
InChI=1S/C22H47O4P/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-26-27(23,24)25/h2-22H2,1H3,(H2,23,24,25) |
InChI-Schlüssel |
LNTZHXQMPUKVNX-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCCCCCCCCCCCCCCCOP(=O)(O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


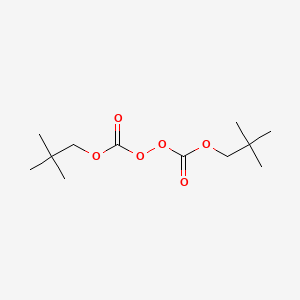
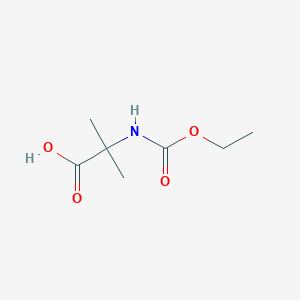
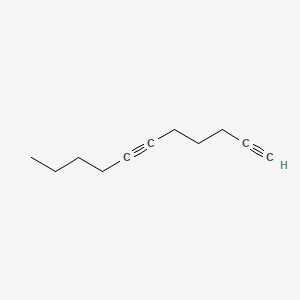
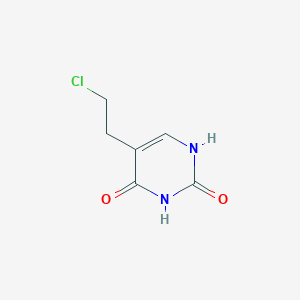
![5,10-Dioxa-2,4,6,8,13-pentazatricyclo[7.4.0.03,7]trideca-1,3,6,8-tetraene](/img/structure/B13810203.png)
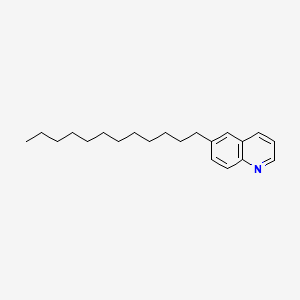
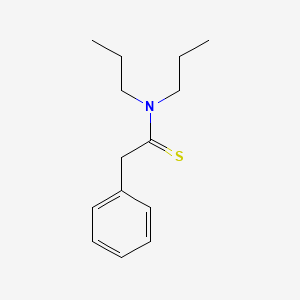
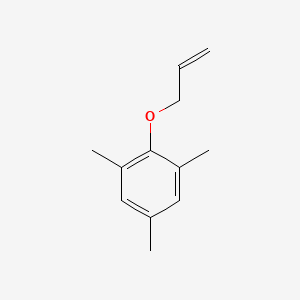
![4,8-Methano-1H-pyrrolo[2,3-d]azocine(9CI)](/img/structure/B13810232.png)
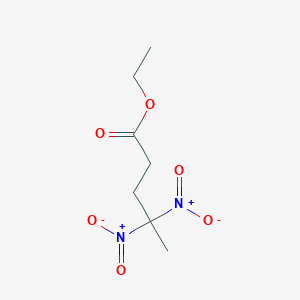
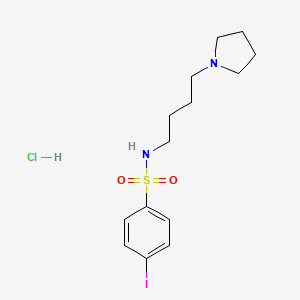

![2-Azabicyclo[2.2.1]heptan-3-one, 2-[(acetyloxy)methyl]-5,6-dihydroxy-(9CI)](/img/structure/B13810253.png)
![1,2,5-Trimethyl-2,5-diazabicyclo[2.2.2]octane-3,6-dione](/img/structure/B13810254.png)
